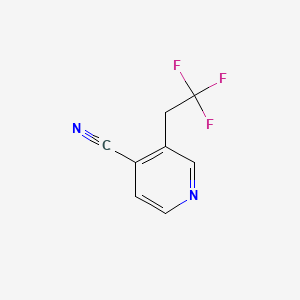
3-(2,2,2-Trifluoroethyl)isonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2,2-Trifluoroethyl)isonicotinonitrile is an organic compound characterized by the presence of a trifluoroethyl group attached to an isonicotinonitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroethyl)isonicotinonitrile typically involves the reaction of isonicotinonitrile with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the trifluoroethyl group is introduced to the isonicotinonitrile moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-Trifluoroethyl)isonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding trifluoroethyl isonicotinic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are employed.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the trifluoroethyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Trifluoroethyl isonicotinic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,2,2-Trifluoroethyl)isonicotinonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoroethyl)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential bioactivity, as it can interact with enzymes, receptors, and other biomolecules, modulating their function and leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: A related compound with similar trifluoroethyl functionality but different chemical properties and applications.
3-(2,2,2-Trifluoroacetyl)isonicotinonitrile: Another derivative with a trifluoroacetyl group instead of a trifluoroethyl group, leading to different reactivity and applications.
Uniqueness
3-(2,2,2-Trifluoroethyl)isonicotinonitrile stands out due to its unique combination of the trifluoroethyl group and isonicotinonitrile backbone. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H5F3N2 |
|---|---|
Molecular Weight |
186.13 g/mol |
IUPAC Name |
3-(2,2,2-trifluoroethyl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)3-7-5-13-2-1-6(7)4-12/h1-2,5H,3H2 |
InChI Key |
BUWCFVDLNAGMRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C#N)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















